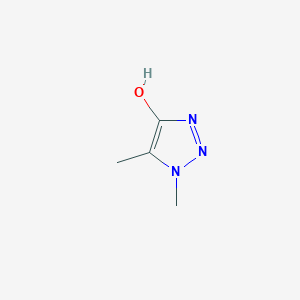
dimethyl-1H-1,2,3-triazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-1H-1,2,3-triazol-4-ol is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two methyl groups at positions 1 and 5, and a hydroxyl group at position 4. Triazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-1,2,3-triazol-4-ol can be synthesized through various methodsThis reaction is typically catalyzed by copper (Cu) or ruthenium (Ru) to yield 1,4- or 1,5-disubstituted triazoles, respectively . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of 1,5-Dimethyl-1H-1,2,3-triazol-4-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the efficient production of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-1H-1,2,3-triazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-1H-1,2,3-triazol-4-ol has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-1H-1,2,3-triazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, the compound may interact with nucleic acids, affecting DNA and RNA synthesis.
Comparación Con Compuestos Similares
1,5-Dimethyl-1H-1,2,3-triazol-4-ol can be compared with other triazole derivatives, such as:
1,2,4-Triazole: Another triazole isomer with different substitution patterns and biological activities.
3,5-Dimethyl-1,2,4-triazole: A similar compound with methyl groups at positions 3 and 5, exhibiting distinct chemical properties.
4,5-Dicyano-1,2,3-triazole:
The uniqueness of 1,5-Dimethyl-1H-1,2,3-triazol-4-ol lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C4H7N3O |
|---|---|
Peso molecular |
113.12 g/mol |
Nombre IUPAC |
1,5-dimethyltriazol-4-ol |
InChI |
InChI=1S/C4H7N3O/c1-3-4(8)5-6-7(3)2/h8H,1-2H3 |
Clave InChI |
OKQDXWUFSMPASH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NN1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


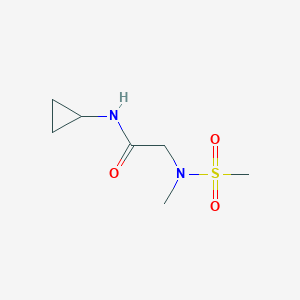
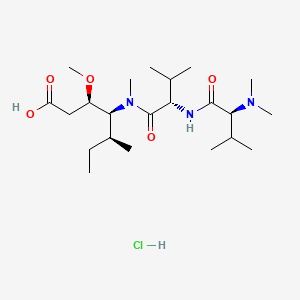
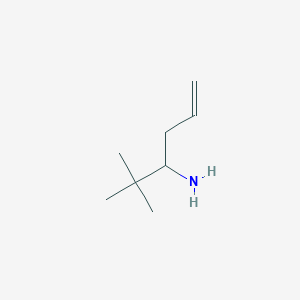
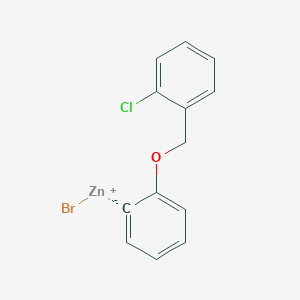
![2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14899048.png)
![(3aS)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B14899052.png)
![4,9,14-Trimethyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene-3,5,8,10,13,15-hexone](/img/structure/B14899059.png)
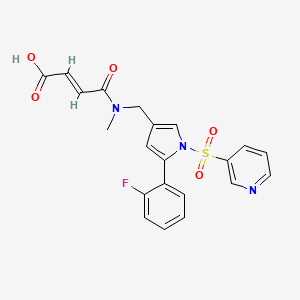


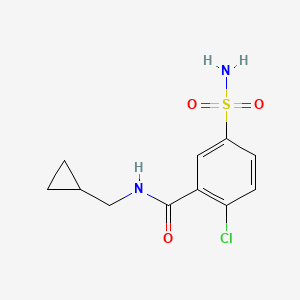
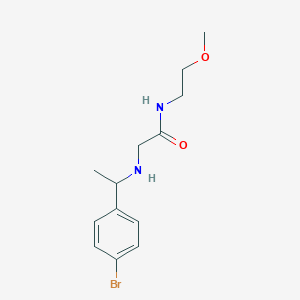

![5-Bromo-1H-imidazo[4,5-b]pyrazine-2(3H)-thione](/img/structure/B14899086.png)
